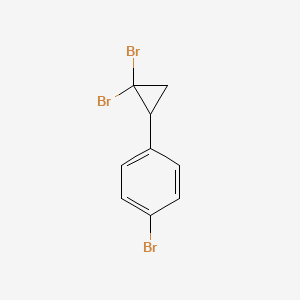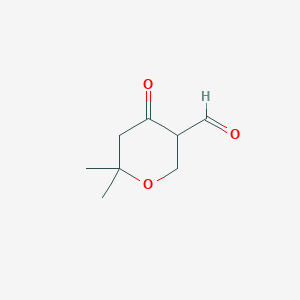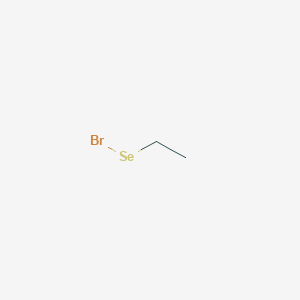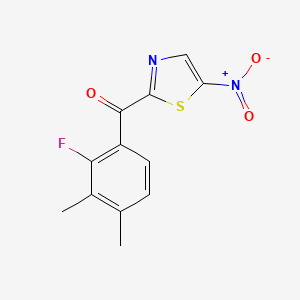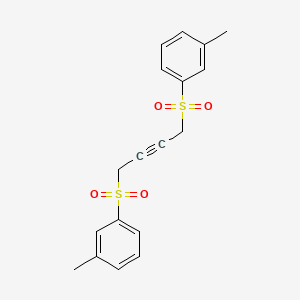
1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene): is a chemical compound with the molecular formula C18H18O4S2 It is characterized by the presence of a but-2-yne-1,4-diyldisulfonyl group linking two 3-methylbenzene units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) typically involves the reaction of 3-methylbenzenesulfonyl chloride with but-2-yne-1,4-diol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonyl groups can form strong interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. The but-2-yne-1,4-diyl linkage provides rigidity to the molecule, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methylbenzene)
- 1,1’-(But-2-yne-1,4-diyldisulfanediyl)bis(2-methylbenzene)
- Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-
Uniqueness
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) is unique due to the specific positioning of the methyl groups on the benzene rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
特性
CAS番号 |
56163-35-0 |
|---|---|
分子式 |
C18H18O4S2 |
分子量 |
362.5 g/mol |
IUPAC名 |
1-methyl-3-[4-(3-methylphenyl)sulfonylbut-2-ynylsulfonyl]benzene |
InChI |
InChI=1S/C18H18O4S2/c1-15-7-5-9-17(13-15)23(19,20)11-3-4-12-24(21,22)18-10-6-8-16(2)14-18/h5-10,13-14H,11-12H2,1-2H3 |
InChIキー |
UCFMJIOPPNUQAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC#CCS(=O)(=O)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
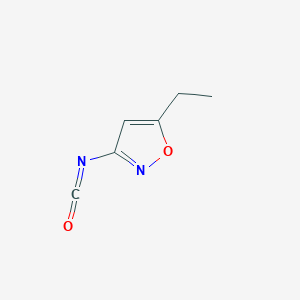
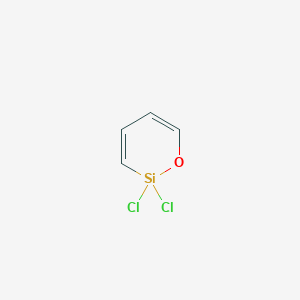
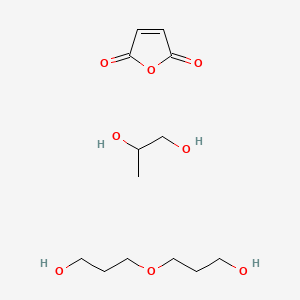
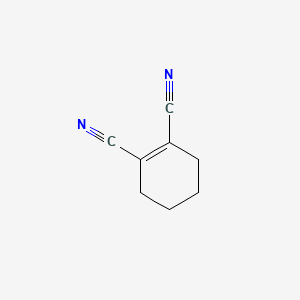
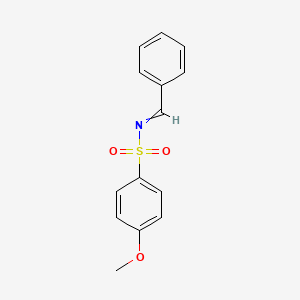
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
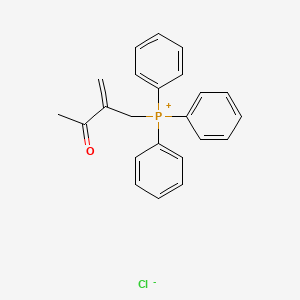
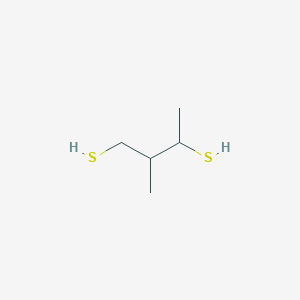
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
